6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Overview
Description
6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic aromatic organic compound characterized by a pyrazolo[1,5-a]pyrimidine core structure with an amino group at the 6-position and a carboxylic acid group at the 3-position
Mechanism of Action
Target of Action
The primary targets of 6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid are the Aurora kinases, particularly Aurora A and Aurora B . These kinases play a key role in mitosis and are overexpressed in multiple human tumor types .
Mode of Action
this compound interacts with its targets, the Aurora kinases, by inhibiting their activities . Some of the tested compounds exhibited low micromolar to nanomolar activity with respect to the inhibition of Aurora A kinase . The most potent compound in this series was found to be a potent inhibitor of Aurora A in an HTRF enzymatic assay with an IC50 as low as 23 nM .
Biochemical Pathways
The overexpression of Aurora A causes aberrant phosphorylation of normal cell cycle targets and cytoplasmic targets, leading to chromosomal instability, oncogenic transformation, tumor progression, and development of chemoresistance . Similarly, the overexpression of Aurora B increases the phosphorylation of histone H3, forming more aggressive tumors in transgenic mouse models .
Pharmacokinetics
It is known that the compound’s absorption, distribution, metabolism, and excretion (adme) properties can significantly impact its bioavailability .
Result of Action
The result of the action of this compound is the inhibition of Aurora kinases, which leads to a decrease in the phosphorylation of their targets. This can result in the prevention of chromosomal instability, oncogenic transformation, tumor progression, and the development of chemoresistance .
Biochemical Analysis
Biochemical Properties
6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of Aurora kinases. Aurora kinases are serine/threonine kinases that are essential for cell division and are often overexpressed in cancer cells . The compound interacts with Aurora A and Aurora B kinases, inhibiting their activity and thereby disrupting the mitotic process. This inhibition leads to the suppression of cell proliferation and induces apoptosis in cancer cells . The nature of these interactions involves the binding of this compound to the ATP-binding site of the kinases, preventing their phosphorylation activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In cancer cells, the compound inhibits cell proliferation by disrupting the mitotic process through the inhibition of Aurora kinases . This leads to cell cycle arrest and apoptosis. Additionally, this compound influences cell signaling pathways, particularly those involved in cell division and survival . The compound also affects gene expression by altering the phosphorylation status of key regulatory proteins, thereby modulating the transcription of genes involved in cell cycle progression and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the ATP-binding site of Aurora kinases . This binding inhibits the kinase activity, preventing the phosphorylation of target proteins that are essential for mitotic progression . The inhibition of Aurora kinases leads to the accumulation of cells in the G2/M phase of the cell cycle, ultimately resulting in apoptosis . Additionally, this compound may interact with other biomolecules, such as histone proteins, further influencing gene expression and chromatin structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s efficacy may diminish over time due to the development of resistance mechanisms in cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . Threshold effects have been identified, where doses above a certain level lead to adverse effects, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors . The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that may affect its activity and toxicity . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential side effects . The interaction with metabolic enzymes may also impact the levels of other metabolites, thereby affecting overall metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . Its localization within cells can influence its activity and efficacy, as well as its potential side effects . The binding to transport proteins may also affect the compound’s stability and bioavailability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with Aurora kinases and other target proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action . The subcellular distribution of this compound can influence its efficacy and potential side effects, as well as its interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable pyrazolopyrimidine precursor followed by functional group modifications to introduce the amino and carboxylic acid groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 6-nitro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Reduction: Formation of 6-aminopyrazolo[1,5-a]pyrimidine-3-hydroxymethyl acid.
Substitution: Formation of various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in the design of new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: The compound's potential as a therapeutic agent has been explored, particularly in the context of cancer treatment. Its ability to inhibit specific kinases involved in cell division makes it a target for developing anticancer drugs.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products.
Comparison with Similar Compounds
2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid
7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Uniqueness: 6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique in its structural arrangement, which provides distinct chemical and biological properties compared to its analogs. Its specific placement of functional groups allows for unique reactivity and interaction with biological targets.
Properties
IUPAC Name |
6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-4-1-9-6-5(7(12)13)2-10-11(6)3-4/h1-3H,8H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUYOQZQKOULHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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